An In-depth Technical Guide to the Physical Properties of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5
An In-depth Technical Guide to the Physical Properties of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of lipidomics and drug delivery, the characterization of internal standards is paramount for accurate quantification and the development of robust formulations. 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, a deuterated triglyceride, serves as a critical internal standard for the mass spectrometric quantification of its non-deuterated counterpart and other similar lipid species.[1] Its utility is intrinsically linked to its physical properties, which dictate its behavior in analytical systems and its interaction with other molecules. This guide provides a comprehensive overview of the known physical properties of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, offers a theoretical framework for its expected characteristics based on the behavior of similar triglycerides, and details the analytical methodologies required for its full characterization.
Part 1: Chemical and Physical Properties
This section outlines the fundamental chemical and physical characteristics of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, combining known data with theoretically derived expectations.
Chemical Structure and Identity
1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 is a triglyceride composed of a glycerol-d5 backbone esterified with three molecules of 10(Z)-heptadecenoic acid.[1] The 'd5' designation indicates that the five hydrogen atoms on the glycerol backbone have been replaced with deuterium.
| Property | Value | Source |
| Formal Name | propane-1,2,3-triyl-d5 (10Z,10'Z,10''Z)-tris(heptadec-10-enoate) | [1] |
| Synonyms | Glycerol Tri-10(Z)-Heptadecenoate-d5, TG(17:1/17:1/17:1)-d5, Tri-10(Z)-Heptadecenoin-d5 | [1] |
| Molecular Formula | C₅₄H₉₃D₅O₆ | [1] |
| Molecular Weight | 848.4 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Formulation | An oil | [1] |
Physical State and Appearance
The compound is supplied as an oil, which is consistent with the physical properties of triglycerides containing unsaturated fatty acids.[2][3] The presence of a cis double bond in each of the three 17-carbon fatty acid chains introduces a kink in their structure, preventing the molecules from packing closely together and thus lowering the melting point.[3][4] Pure triglycerides are typically colorless and odorless.[5][6]
Solubility
The solubility of a triglyceride is largely dictated by the nonpolar nature of its long fatty acid chains.[5][7]
-
Known Solubilities: 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 is miscible with dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1]
-
Expected Solubilities: As a nonpolar lipid, it is expected to be soluble in other organic solvents such as chloroform, hexane, and acetone, and insoluble in water.[5][7][8] The principle of "like dissolves like" governs its solubility behavior.[8]
Thermal Properties: A Theoretical Perspective
-
Melting Point: The melting point of triglycerides increases with the chain length of the fatty acids and decreases with the degree of unsaturation.[4][5][8] As an unsaturated triglyceride, its melting point will be significantly lower than that of its saturated counterpart, tristearin.[2] The presence of three monounsaturated C17:1 fatty acids suggests a low melting point, consistent with its formulation as an oil at room temperature.[1][2]
-
Boiling Point: Triglycerides have high boiling points due to their large molecular weight. The boiling point of glycerol itself is 290 °C.[9] Triglycerides will typically decompose at temperatures approaching their boiling point under atmospheric pressure. Therefore, techniques like vacuum distillation are necessary for their purification.[9]
Density and Refractive Index
-
Density: The density of triglycerides is generally lower than that of water, typically ranging from 0.9 to 0.95 g/cm³.[2][6] The density is influenced by the fatty acid composition and temperature.
-
Refractive Index: The refractive index of fats and oils is a measure of their purity and composition. It increases with the length of the carbon chain and the number of double bonds.[10]
The Influence of Deuteration on Physical Properties
The replacement of hydrogen with deuterium can subtly alter the physical properties of lipids. Studies on deuterated phospholipids have shown that deuteration of the acyl chains can lower the gel-to-liquid crystalline phase transition temperature and reduce the bilayer thickness.[11][12] While the deuteration in 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 is on the glycerol backbone, it is plausible that this isotopic substitution could lead to minor differences in intermolecular interactions and, consequently, slight variations in melting point, density, and other physical properties compared to its non-deuterated analog.
Part 2: Analytical Methodologies for Physical Characterization
A comprehensive understanding of the physical properties of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 requires empirical determination. This section details the standard analytical techniques for such characterization.
Workflow for Physical Property Determination
Caption: Workflow for the experimental determination of physical properties.
Experimental Protocols
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.
Protocol:
-
Calibrate the DSC instrument with a known standard (e.g., indium).
-
Accurately weigh 2-5 mg of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a low temperature (e.g., -80 °C) to ensure complete solidification.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its expected melting point.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol (for a range of organic solvents):
-
Add a known, small amount of 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 to a vial containing a measured volume of the test solvent (e.g., hexane, chloroform, methanol).
-
Vortex the mixture thoroughly for a set period (e.g., 1 minute).
-
Visually inspect for any undissolved material.
-
If the sample is fully dissolved, add another known amount and repeat the process until saturation is reached (i.e., undissolved material remains).
-
The solubility can then be expressed in terms of mg/mL or mol/L.
Spectral Characterization
Spectral analysis is crucial for confirming the identity and purity of the deuterated standard.
Principle: MS measures the mass-to-charge ratio of ions. For 1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5, MS is used to confirm the molecular weight and the incorporation of deuterium.
Expected Fragmentation: In mass spectrometry, triglycerides can undergo fragmentation, losing fatty acid chains. The analysis of these fragments can confirm the structure of the molecule.[13][14] The presence of the d5-glycerol backbone will result in a characteristic mass shift in the fragment ions containing the glycerol moiety compared to its non-deuterated analog.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable, while ²H NMR can directly probe the deuterium incorporation.
Expected Spectra:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the fatty acid chains. The signals corresponding to the glycerol backbone protons will be absent due to deuteration.
-
¹³C NMR: The spectrum will show signals for all carbon atoms in the molecule, providing a carbon fingerprint.
-
²H NMR: This technique can be used to confirm the location and extent of deuteration on the glycerol backbone.
Caption: Workflow for the spectral characterization of the deuterated standard.
Conclusion
1,2,3-Tri-10(Z)-Heptadecenoyl Glycerol-d5 is a vital tool in lipid research. While a complete, empirically determined dataset of its physical properties is not extensively published, a strong theoretical understanding can be derived from the principles of lipid chemistry. This guide has provided the known characteristics of this deuterated triglyceride and outlined the standard methodologies for a comprehensive physical and spectral characterization. For researchers and drug development professionals, a thorough understanding and, where necessary, experimental determination of these properties are essential for ensuring the accuracy of analytical methods and the successful development of lipid-based technologies.
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